Demethyleneberberine: A Comprehensive Technical Guide on its Synthesis and Chemical Characterization
Demethyleneberberine: A Comprehensive Technical Guide on its Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethyleneberberine (DMB), a primary metabolite of the widely studied isoquinoline alkaloid berberine, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, DMB presents a promising avenue for therapeutic development. This technical guide provides a detailed overview of the synthesis and chemical characterization of Demethyleneberberine, offering valuable insights for researchers and professionals in the field of drug discovery and development. The document outlines the key physicochemical properties, analytical characterization data, and known biological signaling pathways of DMB. While a specific, detailed laboratory synthesis protocol remains to be widely published, this guide discusses the general synthetic strategies and provides comprehensive information on its characterization to support further research and application.
Chemical and Physical Properties
Demethyleneberberine is a protoberberine alkaloid and a key metabolite of berberine.[] Its chemical structure is characterized by the absence of the methylenedioxy bridge present in its parent compound, berberine. This structural modification significantly influences its physicochemical and biological properties.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₈NO₄⁺ | [2] |
| Molecular Weight | 324.3 g/mol | [2] |
| CAS Number | 25459-91-0 | [2] |
| IUPAC Name | 9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | N/A |
| Appearance | Yellow powder | [3] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml) | [2] |
Synthesis of Demethyleneberberine
The primary route to obtaining Demethyleneberberine is through the demethylenation of its parent compound, berberine. This process involves the cleavage of the methylenedioxy bridge. While Demethyleneberberine is readily available from various chemical suppliers, a detailed, step-by-step experimental protocol for its synthesis from berberine is not extensively documented in publicly available scientific literature.
General Synthetic Approach: Demethylenation of Berberine
The conversion of berberine to Demethyleneberberine involves the selective cleavage of the C-O bonds of the methylenedioxy group. This transformation can be conceptually approached through methods used for the cleavage of methylenedioxy protecting groups in organic synthesis. Such methods often employ strong Lewis acids or other specific reagents to effect the desired transformation.
A general workflow for such a synthesis would involve:
Note: The specific reagents, reaction conditions (temperature, time), and purification methods would require experimental optimization to achieve a satisfactory yield and purity of Demethyleneberberine. Researchers undertaking this synthesis should consult literature on the cleavage of methylenedioxy groups on similar aromatic systems to develop a suitable protocol.
Chemical Characterization
The definitive identification and purity assessment of Demethyleneberberine are accomplished through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of Demethyleneberberine. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. The protonated molecule [M+H]⁺ is typically observed.
| Ion | m/z (observed) | Source |
| [M+H]⁺ | 324.1235 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Demethyleneberberine, confirming the connectivity of atoms within the molecule. The chemical shifts are influenced by the solvent used for analysis.
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and the protons of the dihydroisoquinolinium core.
-
¹³C-NMR: The carbon NMR spectrum will display signals corresponding to all 19 carbon atoms in the structure, including the quaternary carbons.
A detailed analysis of 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is necessary for the unambiguous assignment of all proton and carbon signals.
Biological Signaling Pathways
Demethyleneberberine has been shown to modulate several key signaling pathways implicated in various disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMB has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[5][6]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway plays a crucial role in cellular energy homeostasis. Activation of AMPK by DMB has been linked to its beneficial effects on metabolic disorders.[6][7]
c-Myc/HIF-1α Pathway
In the context of cancer biology, DMB has been shown to suppress the c-Myc/HIF-1α pathway, which is involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and senescence in cancer cells.[2]
Quantitative Data
Pharmacokinetic studies have provided valuable quantitative data on the absorption, distribution, and excretion of Demethyleneberberine.
| Parameter | Value | Species | Source |
| Bioavailability (oral) | 4.47% - 5.94% | Rats and Mice | [7] |
| Total Excretion (urine, feces, bile) | 7.28% - 9.77% | Rats and Mice | [7] |
Experimental Protocols
While a specific synthesis protocol is not detailed, this section outlines a general approach for the characterization of Demethyleneberberine.
6.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of Demethyleneberberine.
-
Method:
-
Prepare a standard solution of Demethyleneberberine of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a C18 reversed-phase column.
-
Employ a mobile phase gradient, for example, of acetonitrile and water (both containing a small percentage of formic acid to improve peak shape).
-
Set the UV detector to a wavelength where Demethyleneberberine has maximum absorbance.
-
Inject the sample and analyze the resulting chromatogram for the presence of impurities. Purity is calculated based on the area of the main peak relative to the total peak area.
-
6.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.
-
Method:
-
Couple an HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).
-
Use the same or a similar chromatographic method as described for HPLC analysis.
-
Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern that can be used for structural verification.
-
6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of Demethyleneberberine.
-
Method:
-
Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.
-
Conclusion
Demethyleneberberine stands out as a promising natural product derivative with a diverse pharmacological profile. This guide has summarized the key aspects of its chemical synthesis and characterization, providing a foundational resource for researchers. While a detailed, optimized synthesis protocol requires further development and publication, the information on its physicochemical properties, analytical characterization, and biological activities offers a solid starting point for future investigations into its therapeutic potential. The elucidation of its interactions with key signaling pathways, such as NF-κB, AMPK, and c-Myc/HIF-1α, opens up new avenues for the development of novel drugs targeting a range of diseases. Further research into the scalable and efficient synthesis of Demethyleneberberine will be crucial for advancing its journey from a laboratory curiosity to a potential clinical candidate.
References
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DeMethyleneberberine | 25459-91-0 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
